molecular formula C10H10BrN3O2 B10968876 5-bromo-N-(1,5-dimethyl-1H-pyrazol-4-yl)furan-2-carboxamide

5-bromo-N-(1,5-dimethyl-1H-pyrazol-4-yl)furan-2-carboxamide

Cat. No.: B10968876
M. Wt: 284.11 g/mol
InChI Key: WQRMXPFPZVDVDL-UHFFFAOYSA-N
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Description

5-BROMO-N-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-2-FURAMIDE is a synthetic organic compound that belongs to the class of heterocyclic compounds. It features a bromine atom, a pyrazole ring, and a furan ring, making it a molecule of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-BROMO-N-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-2-FURAMIDE typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with a 1,3-diketone under acidic or basic conditions.

    Furan Ring Formation: The furan ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound.

    Amide Formation: The final step involves the formation of the amide bond by reacting the brominated pyrazole and furan intermediates with an appropriate amine under dehydrating conditions.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, automated synthesis platforms, and employing green chemistry principles to minimize waste and improve yield.

Chemical Reactions Analysis

Types of Reactions

5-BROMO-N-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-2-FURAMIDE undergoes various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium methoxide (NaOMe) under appropriate conditions.

Major Products Formed

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Hydrogenated compounds with the bromine atom replaced by hydrogen.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-BROMO-N-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-2-FURAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases, including neurodegenerative disorders and cancer.

    Industry: Utilized in the development of new materials, such as polymers and advanced coatings.

Mechanism of Action

The mechanism of action of 5-BROMO-N-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-2-FURAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.

    Altering Gene Expression: Affecting the expression of genes involved in cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    5-BROMO-N-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-2-FURAMIDE: shares structural similarities with other heterocyclic compounds, such as:

Uniqueness

    Structural Features: The combination of the bromine atom, pyrazole ring, and furan ring in a single molecule makes it unique.

    Reactivity: The presence of multiple reactive sites allows for diverse chemical modifications and applications.

    Biological Activity: Its potential biological activities and therapeutic applications distinguish it from other similar compounds.

Properties

Molecular Formula

C10H10BrN3O2

Molecular Weight

284.11 g/mol

IUPAC Name

5-bromo-N-(1,5-dimethylpyrazol-4-yl)furan-2-carboxamide

InChI

InChI=1S/C10H10BrN3O2/c1-6-7(5-12-14(6)2)13-10(15)8-3-4-9(11)16-8/h3-5H,1-2H3,(H,13,15)

InChI Key

WQRMXPFPZVDVDL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C)NC(=O)C2=CC=C(O2)Br

Origin of Product

United States

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